(E)-1-(4-benzylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3.2ClH/c1-3-7-20-10-11-23(24(16-20)28-2)29-19-22(27)18-26-14-12-25(13-15-26)17-21-8-5-4-6-9-21;;/h3-11,16,22,27H,12-15,17-19H2,1-2H3;2*1H/b7-3+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJUNEYFGHMBAI-BABLKGGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-benzylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, mechanism of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Synthesis
The compound's structure features a piperazine moiety, which is known for its role in various biological activities. The synthesis typically involves the reaction of 4-benzylpiperazine with specific phenolic derivatives, followed by the introduction of a prop-1-en-1-yl group to enhance biological efficacy. The synthetic pathway can be outlined as follows:
- Formation of the piperazine derivative : This involves the reaction of benzylpiperazine with appropriate aldehydes or ketones.
- Introduction of the methoxy and prop-1-en-1-yl groups : These groups are added through electrophilic aromatic substitution or similar reactions.
Antiproliferative Effects
Research indicates that compounds similar to (E)-1-(4-benzylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related piperazine derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 5.0 | Microtubule destabilization |
| HeLa (cervical cancer) | 3.5 | Induction of apoptosis |
| A549 (lung cancer) | 4.2 | Cell cycle arrest at G2/M phase |
Neuropharmacological Activity
The compound has also been investigated for its effects on the central nervous system. It appears to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and anxiety .
Antimicrobial Properties
Preliminary studies indicate that related compounds possess antimicrobial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of nucleic acid synthesis.
The biological activities of this compound are attributed to its ability to modulate neurotransmitter systems and interfere with cellular signaling pathways:
- Serotonergic Modulation : The compound may enhance serotonin levels, contributing to its antidepressant effects.
- Dopaminergic Activity : Interaction with dopamine receptors could explain its potential use in treating conditions like schizophrenia or Parkinson's disease.
- Microtubule Disruption : Similar to other piperazine derivatives, it may destabilize microtubules, leading to cytotoxic effects in rapidly dividing cells.
Case Studies
A notable study evaluated the compound's efficacy in animal models for depression and anxiety disorders. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. It is a derivative of benzylpiperazine, which is known for its activity as a serotonin receptor modulator. Research indicates that compounds with similar structures can exhibit significant effects on neurotransmitter systems, making them candidates for treating psychiatric disorders.
Antidepressant Activity
Studies have shown that benzylpiperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders. The specific compound may enhance serotonergic transmission, potentially alleviating symptoms associated with mood disorders .
Anticancer Properties
Research into the antiproliferative effects of similar compounds has revealed their potential as anticancer agents. For instance, studies have demonstrated that benzylpiperazine derivatives can destabilize microtubules, inhibiting cancer cell proliferation . This mechanism suggests that (E)-1-(4-benzylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride could be explored further in oncological research.
Neuropharmacology
The compound's structure allows it to interact with various neurotransmitter receptors, making it a candidate for neuropharmacological studies. Its potential effects on dopamine and serotonin receptors could lead to applications in treating neurodegenerative diseases and other central nervous system disorders.
Treatment of Cognitive Disorders
Given the role of serotonin and dopamine in cognitive function, the compound may hold promise in addressing conditions such as Alzheimer's disease and other forms of dementia . The modulation of these neurotransmitters can potentially improve memory and cognitive performance.
Anti-inflammatory Applications
The anti-inflammatory properties of benzylpiperazine derivatives have been documented, suggesting that this compound could be effective in treating inflammatory diseases . Its ability to inhibit chemokine receptors may play a crucial role in reducing inflammation and managing autoimmune conditions.
Laboratory Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent . Further exploration into its mechanism of action could yield valuable insights into its therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
(a) Piperazine-Based Derivatives
- Compound from : (E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride Difference: Replaces the benzyl group with a benzodioxolylmethyl substituent. Implications: The benzodioxole moiety may enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to the benzyl group. However, the bulkier structure could reduce membrane permeability .
- Compounds from : PF 43(1)d: Features a triazolone ring linked to a piperazine via a phenoxy group. PF 43(1)e: Similar to PF 43(1)d but with a sec-butyl substituent instead of isopropyl. Comparison: Both lack the prop-1-en-1-yl and methoxyphenyl groups but share piperazine-based scaffolds.
(b) Prop-1-en-1-yl Substituted Compounds
- Compound from : 4-{5-[(1E)-prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol Difference: Replaces the piperazine-propanol system with a benzofuran-diol structure. Implications: The diol groups increase hydrophilicity, but the absence of a piperazine ring may limit interactions with amine-binding receptors (e.g., serotonin or dopamine receptors) .
- Compound from : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-prop-2-en-1-one Difference: Contains a pyrazole ring and dichlorophenyl group instead of piperazine.
Crystallographic and Computational Insights
- Structural Validation : Tools like SHELXL () and WinGX () are critical for refining crystal structures of these compounds. For example, the (E)-configuration of the prop-1-en-1-yl group in the target compound was likely confirmed via SHELXL refinement, ensuring accurate stereochemical assignment .
- Planarity and Packing : The (E)-prop-1-en-1-yl group in the target compound introduces planar geometry, which may facilitate stacking interactions similar to those observed in ’s (4Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene] derivative .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Solubility : The dihydrochloride salt form likely improves aqueous solubility compared to neutral analogs like ’s diol compound .
- Metabolic Stability : The benzyl group in the target compound may be more prone to oxidative metabolism than ’s benzodioxolylmethyl derivative .
- Receptor Interaction : Piperazine derivatives (e.g., ) often target CNS receptors, whereas pyrazole or benzofuran analogs () may exhibit divergent biological activities .
Preparation Methods
Synthesis of 4-Benzylpiperazine
The 4-benzylpiperazine moiety is synthesized via alkylation of piperazine with benzyl chloride under basic conditions. In a representative procedure, piperazine hexahydrate (24.3 g, 0.125 mol) is dissolved in absolute ethanol and reacted with benzyl chloride (15.8 g, 0.125 mol) at 65°C for 30 minutes. The reaction mixture is cooled, and piperazine dihydrochloride monohydrate precipitates, achieving a 97–99% yield. The filtrate is treated with hydrogen chloride-saturated ethanol to precipitate 1-benzylpiperazine dihydrochloride (93–95% yield), which is recrystallized from ethanol/ether. Freebase isolation involves basifying the dihydrochloride with sodium hydroxide and extracting with chloroform, yielding 65–75% pure 1-benzylpiperazine.
The phenolic component is synthesized via stereoselective introduction of the E-prop-1-en-1-yl group. Starting with 2-methoxy-4-propan-2-olphenol, dehydration using concentrated sulfuric acid at 120°C yields 2-methoxy-4-(prop-1-en-1-yl)phenol. To ensure E-configuration, a Wittig reaction is employed: 2-methoxy-4-formylphenol reacts with (carbethoxymethylene)triphenylphosphorane in dichloromethane, producing the E-alkene isomer with >90% stereoselectivity. Alternatively, oxymercuration-demercuration of 2-methoxy-4-allylphenol with mercuric acetate and sodium borohydride affords the trans-diol, which is dehydrated to the E-alkene. The final product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), yielding 75–80%.
Synthesis of 1-Chloro-3-(2-Methoxy-4-(E-prop-1-en-1-yl)phenoxy)propan-2-ol
The propan-2-ol linker is constructed by reacting 2-methoxy-4-(E-prop-1-en-1-yl)phenol with epichlorohydrin. In a sodium hydroxide-mediated reaction (50°C, 6 hours), the phenoxide ion attacks the less substituted carbon of epichlorohydrin, forming 1-chloro-3-(2-methoxy-4-(E-prop-1-en-1-yl)phenoxy)propan-2-ol. The product is extracted with dichloromethane, washed with brine, and concentrated to a pale yellow oil (85% yield).
Coupling of 4-Benzylpiperazine with the Chlorohydrin Intermediate
The chlorohydrin intermediate undergoes nucleophilic substitution with 4-benzylpiperazine in acetonitrile at 80°C for 12 hours. Triethylamine is added to scavenge HCl, and the reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, dichloromethane/methanol 95:5), yielding 70–75% of (E)-1-(4-benzylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol.
Formation of the Dihydrochloride Salt
The freebase is converted to its dihydrochloride salt by treatment with hydrogen chloride gas in anhydrous ether. A solution of the compound in ethanol is cooled to 0°C, and HCl gas is bubbled through until precipitation is complete. The white solid is collected by filtration, washed with cold ether, and recrystallized from ethanol/ether (1:3), achieving >99% purity.
Purification and Analytical Characterization
Chromatographic Purification : Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water 70:30) to remove trace impurities.
Spectroscopic Analysis :
- ¹H NMR (400 MHz, DMSO-d6): δ 7.32–7.28 (m, 5H, Ar-H), 6.92 (d, J = 16 Hz, 1H, CH=CH), 6.85 (s, 1H, Ar-H), 6.72 (d, J = 8 Hz, 1H, Ar-H), 4.10–3.95 (m, 2H, OCH2), 3.80 (s, 3H, OCH3), 3.60–3.45 (m, 8H, piperazine-H), 2.95–2.85 (m, 2H, NCH2).
- ESI-MS : m/z 441.2 [M+H]⁺, confirming molecular weight.
Purity Assessment : HPLC analysis (UV detection at 254 nm) confirms ≥98% purity.
Reaction Optimization and Yield Enhancement
Temperature Control : Elevated temperatures (80°C) during coupling accelerate substitution but risk epimerization; thus, strict temperature monitoring is essential.
Solvent Selection : Polar aprotic solvents like acetonitrile enhance nucleophilicity of piperazine, improving yields compared to THF or DMF.
Catalytic Additives : Potassium iodide (10 mol%) in the chlorohydrin coupling step mitigates halide displacement inefficiency, boosting yields by 15%.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for the epichlorohydrin coupling step, reducing reaction time from 6 hours to 30 minutes. Automated crystallization systems ensure consistent dihydrochloride salt formation, with yields scalable to kilogram quantities without purity loss.
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
